3-Fluoro-o-xylene

Catalog No.
S704886
CAS No.
443-82-3
M.F
C8H9F
M. Wt
124.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-o-xylene

CAS Number

443-82-3

Product Name

3-Fluoro-o-xylene

IUPAC Name

1-fluoro-2,3-dimethylbenzene

Molecular Formula

C8H9F

Molecular Weight

124.15 g/mol

InChI

InChI=1S/C8H9F/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3

InChI Key

AWLDSXJCQWTJPC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)F)C

Canonical SMILES

CC1=C(C(=CC=C1)F)C

The exact mass of the compound 3-Fluoro-o-xylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76081. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-o-xylene (1-fluoro-2,3-dimethylbenzene) is a specialized ortho-xylene derivative featuring a fluorine atom adjacent to the vicinal methyl groups. With a boiling point of 148 °C and a density of 1.01 g/mL, this clear, colorless liquid serves as a critical building block in the synthesis of regioselective active pharmaceutical ingredients (APIs) and advanced organic semiconductors . In industrial procurement, it is primarily sourced as a precursor for 3-fluorophthalic acid and its anhydride, as well as for benzylic bromination workflows leading to 1,11-difluorinated pentacenes. The compound's value lies in its specific 1,2,3-substitution pattern, which imparts distinct steric hindrance and electronic deactivation compared to unfluorinated or para-fluorinated analogs, directly influencing downstream reaction kinetics and final material stability.

Substituting 3-fluoro-o-xylene with its closely related structural isomer, 4-fluoro-o-xylene, or unfluorinated o-xylene, fundamentally alters both process parameters and final product performance [1]. The proximity of the highly electronegative fluorine atom to the ortho-methyl groups in the 3-position creates significant steric and electronic effects that dictate benzylic reactivity. For instance, during radical bromination with N-bromosuccinimide (NBS), 4-fluoro-o-xylene readily undergoes complete tetrabromination, whereas 3-fluoro-o-xylene exhibits pronounced resistance, predominantly stalling at the tribrominated stage even under extended reflux and large NBS excesses [1]. Furthermore, in the synthesis of acene-based semiconductors, utilizing the 3-fluoro isomer places the fluorine atom closer to the central conjugated rings in the final structure, yielding materials with drastically enhanced photostability against oxidation—a performance metric unachievable when substituting with the 4-fluoro isomer [1].

Benzylic Bromination Kinetics and Regioselectivity (Precursor Suitability)

The position of the fluorine atom critically dictates the extent of benzylic bromination achievable under standard industrial conditions. When subjected to radical bromination using N-bromosuccinimide (NBS) under UV or incandescent irradiation, 4-fluoro-o-xylene readily achieves complete tetrabromination [1]. In stark contrast, 3-fluoro-o-xylene exhibits significant steric and electronic resistance, yielding predominantly the tribrominated product. Even with large excesses of NBS and extended reaction times (up to 24 hours), the maximum ratio of tri- to tetrabrominated 3-fluoro-o-xylene reaches only 47:53 [1]. This requires specific downstream process adaptations, such as utilizing Cava cyclization conditions that tolerate tribrominated intermediates, making the two isomers non-interchangeable in manufacturing workflows.

Evidence DimensionExtent of benzylic bromination with excess NBS
Target Compound Data3-Fluoro-o-xylene: Predominantly tribrominated (max 53% tetrabrominated after 24h)
Comparator Or Baseline4-Fluoro-o-xylene: Tetrabromination readily accomplished
Quantified DifferenceSubstantial kinetic barrier to full tetrabromination in the 3-fluoro isomer
ConditionsNBS in solvent (e.g., CCl4 or methyl acetate) under UV/light irradiation and reflux

Process chemists must account for the incomplete bromination of the 3-fluoro isomer when designing synthetic routes for complex fluorinated polycyclic aromatics.

Downstream Material Photostability in Organic Semiconductors

The selection of the starting fluoro-xylene isomer directly impacts the environmental stability of downstream organic semiconductors, such as fluorinated TIPS-pentacenes. Materials synthesized from 3-fluoro-o-xylene yield (1,11)-difluorinated pentacenes, where the fluorine atoms are positioned closer to the central conjugated rings [1]. This specific regiochemistry results in a larger downward alteration of the Highest Occupied Molecular Orbital (HOMO) and greatly increased photostability against oxidation compared to (2,10)-difluorinated pentacenes derived from 4-fluoro-o-xylene [1]. The proximity of the electronegative fluorine to the oxidation-prone central rings provides a protective electronic effect that is structurally impossible to achieve with the 4-fluoro isomer.

Evidence DimensionPhotostability of downstream difluoro-TIPS-pentacene
Target Compound Data3-Fluoro-o-xylene derived (1,11-difluoro): Greatly increased photostability
Comparator Or Baseline4-Fluoro-o-xylene derived (2,10-difluoro): Lower relative photostability
Quantified DifferenceSuperior resistance to photo-oxidation due to larger HOMO stabilization
ConditionsSolid-state or solution-phase photo-oxidation of synthesized pentacene derivatives

For manufacturers of organic field-effect transistors (OFETs), sourcing the 3-fluoro isomer is mandatory to achieve the operational lifetime and air-stability required for commercial devices.

Physical Property Differentiation and Distillation Parameters

The position of the fluorine atom on the xylene ring induces measurable differences in intermolecular forces, directly impacting physical properties critical for process engineering and purification . 3-Fluoro-o-xylene exhibits a boiling point of approximately 148 °C, whereas its isomer 4-fluoro-o-xylene boils at a lower temperature of 143–144 °C . This 4–5 °C differential is significant for chemical engineers designing fractional distillation protocols, as the higher boiling point of the 3-fluoro isomer reflects increased polarity and altered vapor pressure dynamics compared to the 4-fluoro analog.

Evidence DimensionBoiling Point
Target Compound Data3-Fluoro-o-xylene: ~148 °C
Comparator Or Baseline4-Fluoro-o-xylene: 143–144 °C
Quantified Difference+4 to 5 °C higher boiling point for the 3-fluoro isomer
ConditionsStandard atmospheric pressure (760 mmHg)

Accurate boiling point data is essential for setting distillation column parameters, ensuring high-purity recovery of the solvent or unreacted precursor during scale-up.

Synthesis of Air-Stable Organic Semiconductors

3-Fluoro-o-xylene is the required starting material for synthesizing (1,11)-difluoro-TIPS-pentacene and related high-performance p-type organic semiconductors [1]. Because the 3-fluoro position places the electronegative atom closer to the central conjugated rings, it provides superior HOMO stabilization and photostability compared to 4-fluoro derivatives, making it the required choice for long-lifetime organic field-effect transistors (OFETs).

Production of 3-Fluorophthalic Acid and Anhydride

Industrial oxidation of 3-fluoro-o-xylene yields 3-fluorophthalic acid, a critical building block for regioselective active pharmaceutical ingredients (APIs), including specific fluoroquinolone antibiotics . The distinct asymmetrical geometry of the 3-fluoro substitution cannot be achieved using 4-fluoro-o-xylene, mandating its procurement for these specific API scaffolds.

Precursor for Regioselective Benzylic Bromination

In complex multi-step organic synthesis requiring controlled benzylic functionalization, 3-fluoro-o-xylene serves as a highly specific substrate. Its inherent steric and electronic resistance to complete tetrabromination under standard NBS conditions allows chemists to isolate tribrominated intermediates (e.g., for Cava cyclization) with higher selectivity than the rapidly tetrabrominating 4-fluoro isomer [1].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

443-82-3

Wikipedia

2,3-Dimethylfluorobenzene

Dates

Last modified: 08-15-2023

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